

# Preparing Stock Solutions of NBQX for Research Applications

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## Compound of Interest

Compound Name: 1-NBX

Cat. No.: B12369378

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It is a valuable tool in neuroscience research for studying glutamatergic transmission and its role in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and epilepsy. Proper preparation and storage of NBQX stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and application of NBQX stock solutions in cell-based assays.

## Data Presentation

### Table 1: Physicochemical Properties and Solubility of NBQX and NBQX Disodium Salt

Property	NBQX	NBQX Disodium Salt
Molecular Weight	336.28 g/mol	380.24 g/mol
Appearance	Crystalline solid	Crystalline solid
Solubility in DMSO	Soluble to 100 mM[1]	Soluble to 50 mM
Solubility in Water	Insoluble	Soluble to 50 mM[2]
IC <sub>50</sub> (AMPA Receptor)	0.15 µM[1][2][3]	0.15 µM[2]
IC <sub>50</sub> (Kainate Receptor)	4.8 µM[1][2][3]	4.8 µM[2]

**Table 2: Recommended Storage Conditions for NBQX Stock Solutions**

Solution	Solvent	Concentration	Storage Temperature	Shelf Life
NBQX Stock	DMSO	100 mM	-20°C	Up to 1 month. It is recommended to prepare fresh solutions.
NBQX Disodium Salt Stock	Water	50 mM	-20°C	Up to 1 month. Avoid repeated freeze-thaw cycles.

## Experimental Protocols

### Protocol 1: Preparation of 100 mM NBQX Stock Solution in DMSO

Materials:

- NBQX powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass of NBQX:
  - To prepare 1 mL of a 100 mM stock solution, you will need:
    - $\text{Mass (g)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 336.28 \text{ g/mol} = 0.0336 \text{ g} = 33.63 \text{ mg}$
- Weigh the NBQX powder:
  - Carefully weigh out the calculated amount of NBQX powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
  - Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the NBQX powder.
- Dissolve the compound:
  - Vortex the solution until the NBQX is completely dissolved. Gentle warming in a water bath (up to 37°C) may be required to facilitate dissolution.
- Aliquot and store:
  - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C.

## Protocol 2: In Vitro Assay for Assessing the Effect of NBQX on Glutamate-Induced Excitotoxicity in Cultured

## Cortical Neurons

This protocol provides a method to assess the neuroprotective effects of NBQX against glutamate-induced cell death in primary cortical neuron cultures.

### Materials:

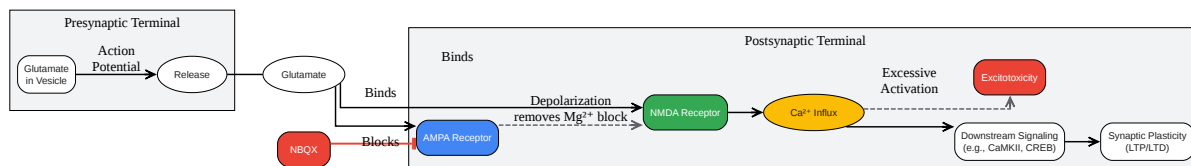
- Primary cortical neurons (e.g., from embryonic E18 rats or mice)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- Poly-D-lysine coated cell culture plates (e.g., 96-well plates)
- NBQX stock solution (100 mM in DMSO)
- Glutamate stock solution (100 mM in sterile water)
- Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO<sub>2</sub>)

### Procedure:

- Cell Seeding:
  - Plate primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of  $1 \times 10^5$  cells/well.
  - Culture the neurons in Neurobasal medium with supplements for 7-10 days to allow for maturation.
- NBQX Pre-treatment:
  - Prepare working solutions of NBQX by diluting the 100 mM DMSO stock solution in culture medium to final concentrations ranging from 1  $\mu$ M to 50  $\mu$ M. Remember to include a vehicle control (DMSO at the same final concentration as the highest NBQX concentration).

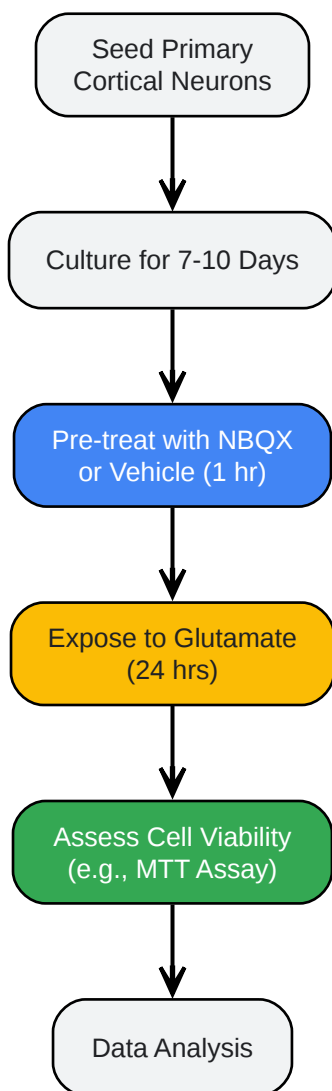
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of NBQX or vehicle.
- Incubate the cells for 1 hour at 37°C.
- Glutamate Exposure:
  - Prepare a working solution of glutamate in culture medium. The final concentration will need to be optimized for your specific cell culture, but a starting point of 100  $\mu$ M is common.
  - Add the glutamate working solution to the wells already containing NBQX or vehicle.
  - Incubate the cells for the desired exposure time (e.g., 24 hours).
- Assessment of Cell Viability:
  - After the glutamate exposure, assess cell viability using a preferred method. For example, using an MTT assay:
    - Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    - Add solubilization solution to dissolve the formazan crystals.
    - Read the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate, no NBQX).
  - Plot the cell viability against the concentration of NBQX to determine the neuroprotective effect.

## Mandatory Visualization



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Caption: Glutamatergic synapse and the inhibitory action of NBQX.



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Caption: Workflow for assessing NBQX neuroprotection.

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